molecular formula C15H21NO2 B2666452 4-(1,3-dimethylbutyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396854-30-0

4-(1,3-dimethylbutyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2666452
CAS RN: 1396854-30-0
M. Wt: 247.338
InChI Key: YFNHQYNGCNUNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dimethylbutyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of compounds called benzoxazepines, which have been shown to have significant effects on the central nervous system (CNS).

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(1,3-dimethylbutyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as 4-(4-methylpentan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one:

Anticancer Research

This compound has shown potential as an anticancer agent. Studies have indicated that derivatives of benzoxazepinones can inhibit the proliferation of various cancer cell lines, such as Hela, A549, HepG2, and MCF-7 . The compound’s structure allows it to interfere with cellular processes critical for cancer cell survival and proliferation, making it a promising candidate for further development in cancer therapeutics.

Neuroprotective Agents

Benzoxazepinones have been explored for their neuroprotective properties. These compounds can potentially protect neurons from damage caused by oxidative stress and neuroinflammation. This makes them valuable in the study of neurodegenerative diseases like Alzheimer’s and Parkinson’s . Their ability to cross the blood-brain barrier and modulate neuroinflammatory pathways is particularly noteworthy.

Antimicrobial Activity

Research has demonstrated that benzoxazepinone derivatives possess significant antimicrobial properties. They can act against a range of bacterial and fungal pathogens, making them useful in developing new antibiotics and antifungal agents . Their mechanism of action often involves disrupting microbial cell membranes or inhibiting essential enzymes.

Antiviral Applications

The antiviral properties of benzoxazepinones are another promising area of research. These compounds can inhibit the replication of various viruses, including those responsible for diseases like influenza and hepatitis. Their mechanism often involves interfering with viral entry or replication processes.

Each of these applications highlights the versatility and potential of 4-(1,3-dimethylbutyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in various fields of scientific research. Continued exploration and development could lead to significant advancements in these areas.

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properties

IUPAC Name

4-(4-methylpentan-2-yl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(2)8-12(3)16-9-13-6-4-5-7-14(13)18-10-15(16)17/h4-7,11-12H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNHQYNGCNUNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)N1CC2=CC=CC=C2OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dimethylbutyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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